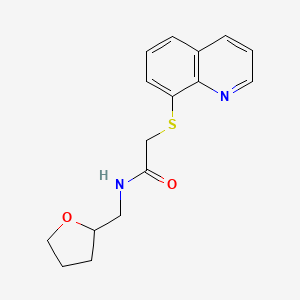
2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide
Descripción general
Descripción
2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQ belongs to the class of thioether compounds and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties.
Biochemical and Physiological Effects:
2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has also been shown to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide is that it is a relatively stable compound, which makes it suitable for use in lab experiments. However, 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has low solubility in water, which can limit its use in certain experiments. Additionally, 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase yield and purity. Another area of interest is the development of 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide analogs with improved bioavailability and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide and its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has also been studied for its antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-quinolin-8-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15(18-10-13-6-3-9-20-13)11-21-14-7-1-4-12-5-2-8-17-16(12)14/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBGPURUPXRMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B3875309.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875312.png)
![3,4-dimethoxy-N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3875315.png)
![methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate](/img/structure/B3875316.png)
![N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B3875322.png)
![N-{4-[3-(1,3-benzodioxol-5-yl)acryloyl]phenyl}-2-furamide](/img/structure/B3875326.png)
![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methoxyphenyl}-1-propanol](/img/structure/B3875327.png)
![4-(5-{2-[(1-methylbicyclo[4.1.0]hept-7-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3875335.png)
![ethyl [(1-{2-[(2-methoxyphenoxy)acetyl]carbonohydrazonoyl}-2-naphthyl)oxy]acetate](/img/structure/B3875345.png)
![ethyl 2-[4-(benzyloxy)-3,5-dibromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875348.png)
![1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B3875360.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B3875364.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B3875369.png)
![4-[5-(2-{4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B3875372.png)